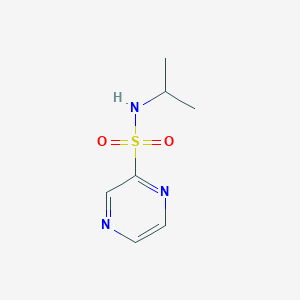

N-isopropylpyrazine-2-sulfonamide

Description

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N-propan-2-ylpyrazine-2-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-6(2)10-13(11,12)7-5-8-3-4-9-7/h3-6,10H,1-2H3 |

InChI Key |

ZVISOLVPSHWUQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Temperature: Elevated temperatures ranging from 110 °C to 160 °C are commonly employed to facilitate the reaction efficiently.

- Time: Reaction times vary from 3 to 12 hours, with 3 to 7 hours being preferred for optimal yield.

- Solvents: High-boiling solvents such as toluene, xylene, or diethylbenzene are preferred. Toluene is particularly favored for its balance of boiling point and solvent properties.

- Catalysts: Catalytic amounts of amides (e.g., 1,1,3,3-tetramethylurea) or tertiary amines can be used to enhance reaction rates and yields.

These conditions are derived from patented processes for sulfonamide synthesis that can be adapted to various sulfonamide derivatives, including pyrazine sulfonamides.

Specific Preparation of N-isopropylpyrazine-2-sulfonamide

While direct literature on this compound is limited, analogous sulfonamide preparations involving pyrazine derivatives provide a reliable blueprint.

Starting Materials

- Pyrazin-2-amine or substituted pyrazin-2-amine: The amine precursor bearing the pyrazine ring.

- Isopropylsulfonyl chloride: The sulfonating agent providing the isopropylsulfonyl moiety.

Synthetic Procedure Outline

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolution of pyrazin-2-amine in a suitable solvent (e.g., toluene) | Room temperature to 60 °C |

| 2 | Addition of isopropylsulfonyl chloride dropwise to the amine solution | Maintain temperature 85-95 °C to control exotherm |

| 3 | Heating the reaction mixture to 120-150 °C | Reaction time 3-7 hours |

| 4 | Monitoring reaction progress by GC or TLC | Hourly checks recommended |

| 5 | Cooling and quenching the reaction mixture | Addition of water at 80-85 °C |

| 6 | Separation of organic and aqueous layers | Standard liquid-liquid extraction |

| 7 | Purification by crystallization or recrystallization | Cooling at controlled rates (5-10 °C/hour) |

This procedure is adapted from sulfonamide synthesis protocols described in patent literature, which emphasize precise temperature control and solvent choice for high yields.

Catalysts and Solvent Effects

Catalysts

- 1,1,3,3-Tetramethylurea: Used as a catalyst to promote sulfonamide bond formation without side reactions.

- N,N-Dimethylformamide (DMF): Sometimes used in catalytic amounts to stabilize intermediates.

- Tertiary amines: High boiling tertiary amines can also serve as catalysts or bases to scavenge HCl formed during the reaction.

Solvents

- Toluene: Preferred for its high boiling point and inertness.

- Xylene and diethylbenzene: Alternative solvents with similar properties.

The choice of solvent and catalyst directly impacts the reaction rate, yield, and purity of the final sulfonamide product.

Purification and Characterization

After synthesis, the crude this compound is typically purified by:

- Crystallization: Slow cooling of the reaction mixture or solution to promote formation of pure crystals.

- Washing: Using cold toluene or other solvents to remove impurities.

- Drying: Under vacuum at moderate temperatures (e.g., 65 °C) to remove residual solvents.

Characterization techniques include:

- Gas Chromatography (GC): To monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR): To confirm chemical structure.

- Mass Spectrometry (MS): To verify molecular weight.

- Melting Point Determination: To assess purity.

Research Findings and Comparative Analysis

Analogous Pyrazine Sulfonamide Syntheses

A study on substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated that sulfonylation of pyrazin-2-amine derivatives with sulfonyl chlorides proceeds efficiently at room temperature to slightly elevated temperatures overnight, yielding compounds with promising antimicrobial activity. This suggests that milder conditions can be sufficient depending on the sulfonyl chloride reactivity and substituents.

Effect of Substituents

Introduction of lipophilic groups such as isopropyl on the sulfonamide nitrogen can influence biological activity and solubility. Chlorine substitution on the pyrazine ring increases lipophilicity and may enhance antimycobacterial properties, as seen in related compounds.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Amine precursor | Pyrazin-2-amine or substituted analog | Starting material |

| Sulfonating agent | Isopropylsulfonyl chloride | Electrophile providing sulfonamide moiety |

| Solvent | Toluene, xylene, diethylbenzene | Toluene preferred |

| Catalyst | 1,1,3,3-Tetramethylurea, DMF, tertiary amines | Catalytic amounts |

| Temperature | 110–160 °C | Optimal 120–150 °C |

| Reaction time | 3–7 hours | Monitored by GC or TLC |

| Work-up | Aqueous quench at 80–85 °C | Separation and purification |

| Purification | Crystallization, washing, drying | Yields 85%+ purity achievable |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-isopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural differences between N-isopropylpyrazine-2-sulfonamide and selected analogues:

Key Observations :

- Heterocycle : Pyrazine (6-membered, two nitrogen atoms at 1,4-positions) vs. pyrimidine (two nitrogens at 1,3-positions) vs. piperazine (saturated six-membered ring with two nitrogens). These differences alter electronic properties and hydrogen-bonding capabilities.

Insights :

- Antimicrobial Potency : The pyrimidine-based analogue exhibits superior activity, possibly due to enhanced hydrogen bonding with microbial enzymes .

- Lipophilicity : this compound’s higher logP (1.8) compared to pyrimidine derivatives suggests better tissue penetration but may require formulation optimization for solubility .

Pharmacokinetic and Stability Profiles

- Metabolic Stability : The isopropyl group in this compound may slow hepatic metabolism compared to smaller alkyl groups, as observed in piperazine derivatives .

- Crystal Packing : Unlike hydrazine-containing analogues (), this compound’s steric bulk may reduce intermolecular hydrogen bonding, leading to lower melting points and altered crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.